molecular formula C10H16N2OS B1666823 Albutoin, (S)- CAS No. 52152-25-7

Albutoin, (S)-

Cat. No. B1666823
CAS RN: 52152-25-7
M. Wt: 212.31 g/mol
InChI Key: RATGSRSDPNECNO-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Albutoin, (S)- is a new thiohydantoin derivative for grand mal epilepsies.

Scientific Research Applications

Evaluation of Albutoin as an Antiepileptic Drug

A study conducted in 1974 assessed the efficacy and bioavailability of Albutoin as an investigational antiepileptic drug. The research involved institutionalized patients whose seizures were not adequately controlled by existing antiepileptic drugs. The study found that Albutoin was less effective than diphenylhydantoin, primidone, or phenobarbital in controlling seizure frequency. Additionally, the research highlighted that Albutoin was poorly absorbed at dosages up to 1,200 mg per day and raised concerns about side effects like nausea, anorexia, and weight loss (Cereghino et al., 1974).

Clinical Evaluation of Albutoin

Another study conducted in 1969 focused on the clinical evaluation of Albutoin. This research involved 23 patients at the Seizure Clinic, University of Washington Hospital, and examined the effects of Albutoin on patients with epilepsy. The study reported that while some patients showed improvement on Albutoin, others experienced an increase in seizure frequency or toxic side effects (Green et al., 1969).

Albutoin for Grand Mal Epilepsies

A 1967 study on Albutoin's efficacy for grand mal epilepsies revealed its anticonvulsant properties in laboratory animals. The research compared it with diphenylhydantoin (Dilantin), noting that unlike Dilantin, which is effective only against the tonic component of the maximal seizure induced by electroshock, Albutoin prevents both clonic and tonic experimental seizure patterns. The study also observed Albutoin’s effects on patients with various forms of epilepsy (Millichap & Ortiz, 1967).

properties

CAS RN

52152-25-7

Product Name

Albutoin, (S)-

Molecular Formula

C10H16N2OS

Molecular Weight

212.31 g/mol

IUPAC Name

(5S)-5-(2-methylpropyl)-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C10H16N2OS/c1-4-5-12-9(13)8(6-7(2)3)11-10(12)14/h4,7-8H,1,5-6H2,2-3H3,(H,11,14)/t8-/m0/s1

InChI Key

RATGSRSDPNECNO-QMMMGPOBSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N(C(=S)N1)CC=C

SMILES

CC(C)CC1C(=O)N(C(=S)N1)CC=C

Canonical SMILES

CC(C)CC1C(=O)N(C(=S)N1)CC=C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Albutoin, (S)-;  L-Leucine-3-allyl-2-thiohydantoin; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Albutoin, (S)-
Reactant of Route 2
Reactant of Route 2
Albutoin, (S)-
Reactant of Route 3
Reactant of Route 3
Albutoin, (S)-
Reactant of Route 4
Reactant of Route 4
Albutoin, (S)-
Reactant of Route 5
Albutoin, (S)-
Reactant of Route 6
Albutoin, (S)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.